(7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane
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Overview
Description
(7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism by which (7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybiphenyl: Shares a similar biphenyl structure but lacks the bicyclic heptane ring.
3-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in its boronic acid functionality.
Uniqueness
(7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
656260-01-4 |
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Molecular Formula |
C26H26O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(7R)-7-(2-methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C26H26O/c1-27-24-15-9-8-14-23(24)26(21-12-6-3-7-13-21)22-16-18-25(26,19-17-22)20-10-4-2-5-11-20/h2-15,22H,16-19H2,1H3/t22?,25?,26-/m1/s1 |
InChI Key |
AOXKFFRCCWMURI-TXDAUAKNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@]2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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